molecular formula C13H13N3OS B14899098 n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine

n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine

Cat. No.: B14899098
M. Wt: 259.33 g/mol
InChI Key: CCTPANPPTSNKIO-UHFFFAOYSA-N
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Description

N-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine is a heterocyclic compound featuring a benzo[d]oxazole core linked via an ethyl chain to a 2-methylthiazole moiety. Benzo[d]oxazole derivatives are recognized for their chemical stability and pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . The 2-methylthiazole group introduces lipophilicity, which could influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H13N3OS/c1-9-15-10(8-18-9)6-7-14-13-16-11-4-2-3-5-12(11)17-13/h2-5,8H,6-7H2,1H3,(H,14,16)

InChI Key

CCTPANPPTSNKIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine typically involves the coupling of a thiazole derivative with a benzoxazole derivative. One common method includes the reaction of 2-aminobenzoxazole with 2-(2-methylthiazol-4-yl)ethylamine under reflux conditions in a suitable solvent such as acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The primary amine (-NH<sub>2</sub>) undergoes nucleophilic substitution, particularly in the presence of electrophilic reagents:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (NaH, K<sub>2</sub>CO<sub>3</sub>) yields N-alkyl derivatives. Steric hindrance from the adjacent ethyl-thiazole group can reduce reaction rates .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms stable amides. For example, reaction with chloroacetyl chloride produces N-acetylated derivatives, critical for modifying pharmacokinetic properties .

Reaction Type Reagents/Conditions Product Key Application
AlkylationR-X, NaH, DMF, 60°CN-Alkyl derivativesBioactivity modulation
AcylationRCOCl, Et<sub>3</sub>N, DCM, RTN-Acylated analogsProdrug synthesis

Heterocycle-Specific Reactions

The thiazole and oxazole rings participate in distinct transformations:

  • Thiazole Ring Modifications :

    • Electrophilic Substitution : Bromination at the 5-position of the thiazole occurs using CuBr<sub>2</sub> in acetic acid, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

    • S-Alkylation : Reaction with α-haloamides (e.g., bromoacetyl bromide) introduces thioether linkages, enhancing structural diversity .

  • Oxazole Ring Stability : The benzo[d]oxazole moiety is resistant to electrophilic substitution under mild conditions but undergoes ring-opening in strong acidic/basic media.

Cycloaddition and Condensation Reactions

The ethylamine linker facilitates cyclization:

  • Thiourea Formation : Reaction with isothiocyanates (e.g., butyl isothiocyanate) in DMF at 90°C generates thiourea intermediates, which cyclize to form thiazolidinone derivatives under alkaline conditions .

  • Hantzsch Thiazole Synthesis : The thiazole ring can be extended via condensation with β-ketoesters or α-haloketones, though this is more relevant to precursor synthesis .

Reaction Conditions Outcome Citation
Thiourea formationR-NCS, DMF, 90°C, 18hCyclized thiazolidinones
Hantzsch reactionβ-ketoester, NH<sub>4</sub>SCN, EtOH, refluxThiazole ring extension

Oxidation and Reduction

  • Amine Oxidation : The primary amine is oxidized to a nitro group using m-CPBA (meta-chloroperbenzoic acid), though this is rarely employed due to competing ring oxidation.

  • Thiazole Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) partially reduces the thiazole ring to a thiazoline, altering electronic properties but often reducing bioactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

  • Suzuki-Miyaura : The brominated thiazole intermediate reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, toluene/EtOH) to introduce biaryl motifs, critical for tuning target affinity .

Mechanistic Insights and Challenges

  • Steric Effects : Bulky substituents on the thiazole or oxazole rings hinder reactions at the amino group, necessitating optimized conditions (e.g., microwave-assisted synthesis) .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions like N-oxide formation under oxidative conditions.

Scientific Research Applications

N-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine is a synthetic organic compound with a molecular formula of C14H13N3OSC_{14}H_{13}N_3OS and a molecular weight of approximately 246.33 g/mol. It is characterized by a structure that includes a thiazole ring and an oxazole moiety, featuring a benzo[d]oxazole core fused to a thiazole ring through an ethyl linker, along with an amino group. The presence of the methylthiazole substituent may influence the compound's interaction with biological targets.

Potential Applications

  • Antimicrobial Research: this compound has shown potential as an inhibitor against various pathogens, including bacteria and fungi.
  • Anticancer Research: Compounds with similar structures have shown promise in inhibiting enzymes related to cancer progression, suggesting a broader application in oncology.
  • Antiparasitic Drug Development: Derivatives of this compound have been explored for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness.

Chemical Reactivity

The chemical reactivity of this compound can be explored through various reactions typical for amines and heterocycles. Key reactions include modifications for enhanced biological properties or for synthesizing derivatives.

Interaction Studies

Interaction studies are performed to understand how this compound interacts with biological targets using techniques such as X-ray crystallography and molecular docking. These studies reveal insights into the mechanism of action and help optimize the compound for therapeutic use.

Structural Analogues and Biological Activities

Several compounds share structural features with this compound.

Compound NameStructure CharacteristicsBiological Activity
This compoundContains both thiazole and oxazole ringsAntimicrobial, anticancer
5-MethylbenzothiazoleThiazole ring with methyl substitutionAntimicrobial
Benzo[d]oxazoleOxazole core without thiazoleAnticancer
Amino-benzothiazolesBenzothiazole scaffoldBactericidal against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoxazole ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Key Differences :

  • Heterocycle Substitution : The 2-methylthiazole group differs from nitro or methoxy substituents in other benzo[d]oxazoles, altering electronic and steric profiles .

Pharmacological and Physicochemical Properties

Property Target Compound Benzo[d]oxazol-2-amine (2l) Benzothiazole-triazole hybrid
Molecular Weight ~317 g/mol (estimated) 315 g/mol 353 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~2.1 ~3.5
Reported Activity Not explicitly tested Anti-inflammatory (IC₅₀: 8 µM) Antiproliferative (IC₅₀: 12 µM)
Solubility Low (due to aromatic cores) Moderate in DMSO Poor aqueous solubility

Structure-Activity Relationships (SAR) :

  • Thiazole vs. Oxazole : Thiazole-containing analogs (e.g., ) often exhibit enhanced antimicrobial activity compared to oxazoles, attributed to sulfur’s electronegativity.
  • Nitro Groups : Nitro-substituted derivatives (e.g., ) show potent anti-inflammatory activity but may face toxicity concerns.

Biological Activity

n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine, a compound with the molecular formula C13H13N3OS, has garnered attention for its diverse biological activities. This article synthesizes research findings on its pharmacological properties, including its potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a thiazole ring linked to a benzo[d]oxazole moiety, contributing to its biological activity. Its molecular weight is approximately 259.33 g/mol, and it exhibits a high purity level (98%) in synthesized forms .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation (e.g., A431, A549, H1299 cell lines), with mechanisms involving apoptosis and cell cycle arrest .

Inhibitory Effects on Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease mechanisms:

  • CETP Inhibition : Compounds structurally related to this compound have exhibited inhibition of cholesteryl ester transfer protein (CETP), which is implicated in cardiovascular diseases. For example, certain derivatives showed an IC50 value of 0.79 ± 0.02 μM, indicating potent activity .
  • 5-Lipoxygenase Inhibition : The compound's analogs have also been tested for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. Some derivatives displayed significant inhibitory activity both in vitro and in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that substituents on the thiazole and oxazole rings play crucial roles in enhancing or diminishing activity against specific targets. For example:

Substituent Effect on Activity
3,4-DimethoxyBeneficial for CETP inhibition
TrifluoromethoxyDetrimental for CETP inhibition
Hydroxyl groupsCritical for 5-lipoxygenase activity

Case Studies

  • Anticancer Activity : A study synthesized various benzothiazole derivatives and evaluated their effects on cancer cell lines. The lead compound showed significant anti-proliferative effects and induced apoptosis at low concentrations .
  • Inflammatory Response Modulation : Another investigation focused on the modulation of inflammatory markers (IL-6 and TNF-α) by compounds related to this compound, demonstrating a reduction in these cytokines upon treatment .

Q & A

Q. Key Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.4–0.6 in 1:1 hexane/ethyl acetate).
  • Use catalytic bases (e.g., K₂CO₃) to improve alkylation efficiency .

Basic: What spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers expect?

Q. Methodological Answer :

  • 1H/13C NMR :
    • Benzo[d]oxazole : Aromatic protons at δ 7.2–7.6 ppm (multiplet) and NH signal at δ ~8.4 ppm (singlet) .
    • Thiazole Moiety : Methyl group resonance at δ 2.5 ppm (singlet) and ethyl linker protons at δ 2.8–3.2 ppm (triplet) and δ 4.2–4.5 ppm (triplet) .
  • HRMS : Expect [M+H]+ peak at m/z ~302.1050 (C₁₃H₁₄N₃OS requires 302.1034) .
  • IR : Stretching vibrations at ~1620 cm⁻¹ (C=N), ~1250 cm⁻¹ (C-O), and ~750 cm⁻¹ (aromatic C-H) .

Q. Validation Protocol :

  • Compare experimental data with computed spectra (e.g., using Gaussian or ACD/Labs) to resolve ambiguities .

Basic: How should researchers design in vitro assays to evaluate its antimicrobial or anticancer activity?

Q. Methodological Answer :

  • Antimicrobial Assays :
    • Use microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL .
  • Anticancer Screening :
    • Perform MTT assays on human cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values after 48-hour exposure .
  • Data Interpretation :
    • Normalize results to solvent controls and validate with triplicate experiments. Use ANOVA for statistical significance (p < 0.05) .

Advanced: How can reaction parameters be adjusted to address low yields (<40%) in the alkylation step?

Q. Methodological Answer :

  • Solvent Optimization : Switch from DMF to THF or acetonitrile to reduce side reactions .
  • Temperature Control : Lower reaction temperature to 50°C and extend duration to 24 hours for improved selectivity .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the amine .
  • Workup Refinement : Precipitate unreacted starting materials with cold water before chromatography to reduce purification burden .

Advanced: How to resolve discrepancies in biological activity data between in vitro and computational models?

Q. Methodological Answer :

  • Hypothesis Testing :
    • If computational docking (e.g., AutoDock Vina) predicts strong binding to a kinase but in vitro assays show weak inhibition, assess:
  • Compound solubility (use DLS or nephelometry).
  • Off-target effects via kinome-wide profiling .
  • Experimental Validation :
    • Perform SPR (surface plasmon resonance) to measure binding kinetics and confirm target engagement .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?

Q. Methodological Answer :

  • Substituent Variation :
    • Modify the thiazole’s methyl group to bulkier substituents (e.g., isopropyl) and evaluate steric effects on activity .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoxazole ring to modulate electron density .
  • Pharmacophore Mapping :
    • Use MOE or Schrödinger Suite to identify critical hydrogen-bonding and hydrophobic interactions .

Advanced: How can solvent effects influence the compound’s stability during long-term storage?

Q. Methodological Answer :

  • Stability Testing :
    • Store aliquots in DMSO-d₆ (deuterated) at –20°C and monitor degradation via ¹H NMR over 6 months .
    • Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the thiazole ring .
  • Analytical Mitigation :
    • Use LC-MS with a C18 column to detect degradation products (e.g., benzo[d]oxazol-2-amine fragments) .

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